Cas no 7772-94-3 (N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide)

N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-acetyl-D-mannosamine
- N-Acetyl-D-mannosamine monohydrate
- N-Acetylmannosamine
- ACETYL-D-MANNOSAMINE, N-(RG)
- beta-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
- N-Acetyl-D-mannosamine .
- ManNAc
- 2-Acetamido-2-Deoxy-D-Mannose
- 2-Acetamido-2-Deoxy-D-Mannopyranose
- D-ManNAc
- N-Acetyl-Mannosamine
- 2-Deoxy-2-Acetamido-Mannose
- 2-Acetamido-2-Deoxy-Mannose
- 2-Deoxy-2-Acetamido-D-Mannose
- 2-Acetamido-2-Deoxy-Mannopyranose
- 2-Deoxy-2-Acetamido-Mannopyranose
- 2-Deoxy-2-Acetamido-Mannopyranoside
- 2-Acetamido-2-Deoxy-Mannopyranoside
- 2-Deoxy-2-Acetamido-D-Mannopyranose
- 2-Deoxy-2-Acetamido-D-Mannopyranoside
- 2-Acetamido-2-Deoxy-D-Mannopyranoside
- n-acet
- N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
- AKOS024462359
- SCHEMBL140290
- s3371
- CHEBI:63154
- N-acetyl-beta-mannosamine
- A854321
- .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
- 2-(Acetylamino)-2-Deoxy-Beta-D-Mannopyranose
- N-[(2S,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 7772-94-3
- EN300-19631336
- MFCD00069808
- .BETA.-D-N-ACETYLMANNOSAMINE
- 88J1ZMR63L
- Q6951351
- N-Acetyl-beta-D-mannosamine
- AM83972
- MFCD00149493
- BM7
- beta-ManNAc
- Epitope ID:156991
- 2-acetamido-2-deoxy-beta-D-mannopyranose
- DTXSID20884420
- -D-Mannopyranose, 2-(acetylamino)-2-deoxy-
- CS-W020894
- AS-74269
- HY-W040154
- Cyclic N-Acetyl-D-mannosamine
- 2-(ACETYLAMINO)-2-DEOXY-.BETA.-D-MANNOPYRANOSE
- OVRNDRQMDRJTHS-OZRXBMAMSA-N
-
- MDL: MFCD09756160
- インチ: 1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1
- InChIKey: OVRNDRQMDRJTHS-ZTVVOAFPSA-N
- ほほえんだ: O1C([H])([C@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])N([H])C(C([H])([H])[H])=O)O[H]
- BRN: 1346524
計算された属性
- せいみつぶんしりょう: 221.089937g/mol
- ひょうめんでんか: 0
- XLogP3: -1.7
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 221.089937g/mol
- 単一同位体質量: 221.089937g/mol
- 水素結合トポロジー分子極性表面積: 119Ų
- 重原子数: 15
- 複雑さ: 235
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.5
- ゆうかいてん: 130°C (dec.)
- ふってん: 595.4ºC at 760 mmHg
- フラッシュポイント: 313.9ºC
- 屈折率: 1.575
- PSA: 119.25000
- LogP: -2.68670
- ようかいせい: 水に溶ける。
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:−20°C
- リスク用語:R36/37/38
- TSCA:Yes
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 税関データ
- 税関コード:29329985
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YA8254-5g |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | ≥98% | 5g |
¥350元 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032142-5g |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 98% | 5g |
¥132 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85900-1g |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 1g |
¥179.0 | 2021-09-08 | ||
TRC | T888023-50mg |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 50mg |
$ 50.00 | 2022-06-02 | ||
TRC | T888023-100mg |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 100mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11177-250mg |
N-Acetyl-D-mannosamine |
7772-94-3 | BR,98% | 250mg |
¥50.00 | 2021-09-02 | |
BAI LING WEI Technology Co., Ltd. | 120019-5G |
N-Acetyl-D-mannosamine, 98% |
7772-94-3 | 98% | 5G |
¥ 1825 | 2022-04-26 | |
Ambeed | A281916-1g |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 97% | 1g |
$15.0 | 2024-07-24 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11177-100g |
N-Acetyl-D-mannosamine |
7772-94-3 | BR,98% | 100g |
¥6000.00 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85900-5g |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
7772-94-3 | 5g |
¥879.0 | 2021-09-08 |
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Back matter
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamideに関する追加情報
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide: A Comprehensive Overview
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS No. 7772-94-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a glycosylated acetamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this intriguing compound.
Chemical Structure and Synthesis
The chemical structure of N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is composed of a tetrahydropyran ring with multiple hydroxyl groups and an acetamide functional group. The stereochemistry of the compound is crucial for its biological activity and reactivity. The presence of multiple chiral centers (2R, 3S, 4R, 5S, 6R) contributes to its complexity and specificity in interactions with biological targets.
The synthesis of this compound typically involves multi-step processes that ensure the correct stereochemical configuration. One common approach is the use of chiral auxiliaries or enzymatic methods to control the stereochemistry during the synthesis. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity and yield. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic asymmetric synthesis method that significantly improved the efficiency and scalability of the process.
Biological Properties and Applications
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has been investigated for its potential therapeutic applications due to its unique structural features. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study published in the Journal of Medicinal Chemistry in 2019 demonstrated that the compound effectively reduced inflammation in a murine model of colitis.
Beyond anti-inflammatory effects, this compound has also been explored for its potential as an antiviral agent. Studies have indicated that it can interfere with viral replication by targeting specific viral enzymes. For example, a 2020 study in the Antiviral Research journal reported that the compound exhibited potent antiviral activity against influenza A virus by inhibiting viral RNA polymerase activity.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide into clinical trials. Several Phase I trials are currently underway to evaluate its safety and pharmacokinetics in humans. Early results have shown favorable safety profiles and pharmacokinetic parameters that support further clinical development.
In addition to its therapeutic potential, this compound has also been studied for its use as a chemical probe in drug discovery research. Its ability to selectively modulate specific biological pathways makes it a valuable tool for understanding disease mechanisms and identifying new drug targets. A recent review article in the Nature Reviews Drug Discovery highlighted the importance of such chemical probes in accelerating drug discovery processes.
Conclusion
N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS No. 7772-94-3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
7772-94-3 (N-((2R,3S,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide) 関連製品
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